molecular formula C14H14N2O2 B11800165 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid

5-Methyl-6-(methyl(phenyl)amino)nicotinic acid

Cat. No.: B11800165
M. Wt: 242.27 g/mol
InChI Key: PVJAVICIXRGSDE-UHFFFAOYSA-N
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Description

5-Methyl-6-(methyl(phenyl)amino)nicotinic acid is a nicotinic acid derivative featuring a methyl group at position 5 and a methyl(phenyl)amino substituent at position 6 on the pyridine ring. For example, compounds like trimetrexate D-glucuronate (CAS 82952-64-5) share a similar quinazoline backbone with modifications at position 6, highlighting the importance of substituent chemistry in biological activity . The target compound is likely used for laboratory research, as indicated by safety data sheets for related molecules, which advise against drug or household use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

5-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)9-15-13(10)16(2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)

InChI Key

PVJAVICIXRGSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Sequence and Optimization

This method involves bromination of a pre-functionalized nicotinic acid derivative followed by palladium-catalyzed amination.

Step 1: Synthesis of 5-Methyl-6-Bromonicotinic Acid

  • Starting material : 5-Methylnicotinic acid (prepared via oxidation of 3,5-dimethylpyridine with KMnO₄ in water).

  • Bromination : Treat with Br₂ in H₂SO₄ at 0–5°C for 4–6 h.

  • Yield : ~65% after recrystallization (ethanol/water).

Step 2: Buchwald-Hartwig Amination

  • Conditions : 5-Methyl-6-bromonicotinic acid (1 equiv), methyl(phenyl)amine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 12 h.

  • Post-treatment : Acidify with HCl (1M), extract with ethyl acetate, purify via silica chromatography.

  • Yield : 58–72%.

Challenges :

  • Competing debromination at high temperatures.

  • Requires rigorous exclusion of oxygen to prevent Pd catalyst deactivation.

Direct Coupling Using Activated Intermediates

Acid Chloride-Mediated Coupling

Step 1: Activation of Nicotinic Acid

  • Convert 5-methylnicotinic acid to its acid chloride using SOCl₂ or (COCl)₂ in DCM.

  • Conditions : Reflux for 2–3 h, evaporate excess reagent.

Step 2: Amination with Methyl(Phenyl)Amine

  • React acid chloride with methyl(phenyl)amine (1.5 equiv) in THF, 0°C → RT, 6 h.

  • Workup : Quench with NaHCO₃, extract with DCM, purify via recrystallization (hexane/EtOAc).

  • Yield : 50–60%.

Table 1: Comparison of Coupling Agents

Coupling AgentSolventTemperatureYield (%)Reference
SOCl₂DCMReflux55
(COCl)₂THF0°C → RT60
EDC/HOBtDMFRT48

Limitations :

  • Competing hydrolysis of acid chloride in polar solvents.

  • Low yields with bulkier amines.

Cyclization Strategies

Hantzsch Pyridine Synthesis

Step 1: Condensation of β-Ketoester and Enamine

  • React ethyl acetoacetate (β-ketoester) with N-methyl-N-phenylprop-2-en-1-amine (enamine) in ethanol, NH₄OAc catalyst, reflux 8 h.

  • Intermediate : Dihydropyridine derivative.

Step 2: Oxidation to Pyridine

  • Treat with KMnO₄ in acidic medium (H₂SO₄/H₂O), 60°C, 4 h.

  • Yield : 40–45% (over two steps).

Advantages :

  • Single-pot synthesis of substituted pyridine core.

  • Scalable for bulk production.

Disadvantages :

  • Poor regiocontrol necessitates tedious purification.

Reductive Amination Pathways

From 6-Amino-5-Methylnicotinic Acid

Step 1: Methylation of Primary Amine

  • React 6-amino-5-methylnicotinic acid with MeI (2 equiv), K₂CO₃ (3 equiv) in DMF, 50°C, 6 h.

  • Intermediate : 6-(Methylamino)-5-methylnicotinic acid.

Step 2: N-Phenylation

  • Ullmann coupling with iodobenzene (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), K₃PO₄ (2 equiv), DMSO, 100°C, 24 h.

  • Yield : 35–45% (over two steps).

Challenges :

  • Over-alkylation at the amine.

  • High catalyst loading increases cost.

Critical Analysis of Methodologies

Table 2: Comparative Efficiency of Methods

MethodKey AdvantageYield (%)Purity (%)Scalability
Halogenation-AminationHigh regioselectivity7298Moderate
Acid Chloride CouplingRapid reaction time6095High
CyclizationSingle-pot synthesis4590Low
Reductive AminationAvoids halogenated intermediates4588Moderate

Optimization Insights :

  • Halogenation-Amination : Use of Xantphos ligand improves Pd stability, enhancing yield.

  • Acid Chloride Route : Anhydrous conditions critical to minimize hydrolysis .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. This reaction is critical for modifying solubility and bioavailability in drug development.

Key Data:

ReagentsConditionsProductYieldSource
Methanol, H₂SO₄Reflux, 4–6 hoursMethyl 5-methyl-6-(methyl(phenyl)amino)nicotinate85–90%
  • Mechanism: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.

  • Applications: Ester derivatives are intermediates in prodrug synthesis .

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides, a common strategy for enhancing target specificity in medicinal chemistry.

Key Data:

ReagentsConditionsProductYieldSource
Thionyl chloride, AnilineDCM, 0°C → RT, 12h5-Methyl-6-(methyl(phenyl)amino)nicotinamide72%
  • Procedure: The acid is first converted to an acyl chloride using thionyl chloride, followed by amine coupling.

  • Significance: Amide derivatives exhibit improved metabolic stability compared to esters .

Substitution at the Methyl(phenyl)amino Group

The secondary amine participates in nucleophilic substitution reactions, enabling structural diversification.

Key Data:

ReagentsConditionsProductYieldSource
Benzyl chloride, K₂CO₃DMF, 80°C, 8hN-Benzyl-5-methyl-6-(phenylamino)nicotinic acid65%
  • Mechanism: Deprotonation of the amine enhances nucleophilicity, promoting alkylation.

  • Limitations: Steric hindrance from the methyl and phenyl groups may reduce reactivity .

Oxidation Reactions

Controlled oxidation of the pyridine ring or amine group modifies electronic properties.

Key Data:

ReagentsConditionsProductYieldSource
KMnO₄, H₂O60°C, 3h5-Methyl-6-(methyl(phenyl)amino)nicotinic acid N-oxide58%
  • Outcome: N-Oxide formation alters hydrogen-bonding capacity, impacting receptor binding.

Salt Formation

The carboxylic acid forms salts with inorganic bases, improving crystallinity for purification.

Key Data:

ReagentsConditionsProductYieldSource
NaOH, H₂ORT, 1hSodium 5-methyl-6-(methyl(phenyl)amino)nicotinate95%
  • Utility: Sodium salts are preferred for aqueous formulation in preclinical studies .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, generating bioactive pyridine derivatives.

Key Data:

ReagentsConditionsProductYieldSource
Cu powder, Quinoline200°C, 2h5-Methyl-2-(methyl(phenyl)amino)pyridine41%
  • Applications: Decarboxylated products serve as ligands in catalysis.

Research Insights and Trends

Recent studies highlight the compound’s role in synthesizing kinase inhibitors and anti-inflammatory agents. For example, derivatives with sulfonamide substitutions (e.g., 6-sulfonamido analogs) show nanomolar-range inhibition of 11β-HSD1, a target in metabolic disorders . Computational modeling further predicts strong interactions with MAPK and TNF-α, supporting its potential in cardiovascular drug development .

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure allows for diverse interactions within biological systems, which can lead to novel therapeutic uses. Notably, it has been studied for its binding affinities to various receptors and enzymes, suggesting its role as a potential drug candidate.

Key Biological Activities

  • Receptor Modulation : Preliminary studies indicate that 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid may interact with nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype. This interaction could be beneficial in treating cognitive dysfunctions associated with conditions such as schizophrenia .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to metabolic diseases, making it a candidate for further investigation in metabolic disorder treatments .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for synthesizing analogs that may exhibit enhanced biological activity. The unique combination of functional groups in this compound allows for modifications that can improve efficacy and specificity.

Synthesis and Derivatives

The synthesis methods for this compound involve various chemical reactions that enable the introduction of different substituents, enhancing its pharmacological profile. For example:

  • Modification of Functional Groups : By altering the methyl and phenyl groups, researchers can create derivatives with distinct biological properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study Focus Findings
Study on α7-nAChR ModulatorsInvestigated the role of positive allosteric modulators on α7-nAChRsFound that compounds similar to this compound can enhance cognitive function in animal models .
Enzyme Interaction StudiesExplored binding affinities with metabolic enzymesIdentified potential for use in metabolic disease therapies due to significant inhibitory activity .
Synthetic PathwaysDeveloped efficient synthetic protocols for derivativesHighlighted the versatility of this compound as a precursor for new drug candidates .

Mechanism of Action

The mechanism of action of 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions 5 and 6) Molecular Formula CAS Number Key Properties/Activities Reference
5-Methyl-6-(methyl(phenyl)amino)nicotinic acid 5-Me, 6-Me(Ph)NH C14H15N2O2 N/A* Research use (inferred)
5-Methyl-6-(piperidin-1-yl)nicotinic acid 5-Me, 6-piperidinyl C12H16N2O2 210963-95-4 Structural similarity (0.96)
Trimetrexate D-glucuronate Quinazoline core: 5-Me, 6-[(3,4,5-trimethoxyphenyl)amino]methyl C25H33N5O10 82952-64-5 Antineoplastic; water-soluble (>50 g/L); logP 1.63–2.55
5-Methyl-6-(trifluoromethyl)nicotinic acid 5-Me, 6-CF3 C8H6F3NO2 1105979-57-4 High lipophilicity (logP inferred); boiling point 273.3°C
5-Fluoro-6-methoxynicotinic acid 5-F, 6-OMe C7H6FNO3 953780-42-2 Pharmaceutical intermediate; white powder

Physicochemical and Pharmacological Differences

  • Lipophilicity and Solubility: The trifluoromethyl group in 5-methyl-6-(trifluoromethyl)nicotinic acid increases lipophilicity (logP ~2.55 inferred) compared to the methyl(phenyl)amino group, which may enhance membrane permeability but reduce aqueous solubility .
  • Biological Activity: Trimetrexate derivatives (e.g., 5-methyl-6-[(3,4,5-trimethoxyphenyl)amino]methyl quinazolinediamine) demonstrate antineoplastic activity by inhibiting dihydrofolate reductase (DHFR), a mechanism shared with methotrexate . Fluoro- and methoxy-substituted nicotinic acids (e.g., 5-fluoro-6-methoxynicotinic acid) are intermediates in synthesizing kinase inhibitors or antibiotics, suggesting that electronic effects from substituents modulate target binding .

Anticancer Potential

Quinazoline-based analogs like trimetrexate highlight the importance of the 6-position substituent in DHFR inhibition. Modifications here (e.g., trimethoxyphenyl vs. methyl(phenyl)amino) alter binding affinity and selectivity .

Biological Activity

5-Methyl-6-(methyl(phenyl)amino)nicotinic acid is a novel derivative of nicotinic acid, characterized by a unique structure that enhances its potential biological activity. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications in cardiovascular diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}N2_{2}O2_{2}, with a molecular weight of 242.27 g/mol. The compound features a nicotinic acid backbone substituted with a methyl group and a methyl(phenyl)amino group at specific positions, contributing to its biological activity.

Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
5-Methyl Nicotinic AcidC7_{7}H8_{8}N2_{2}O2_{2}Simpler structure, fewer functional groups
5-Methyl-6-(phenylamino)nicotinic AcidC15_{15}H16_{16}N2_{2}O2_{2}Lacks methyl substitution on the amino group
Substituted 4-Phenyl-6-amino-nicotinic AcidVariesKnown for therapeutic uses as potassium channel modulators

The unique combination of functional groups in this compound may enhance its bioactivity compared to simpler analogs.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study comparing various compounds revealed that this derivative displayed strong inhibitory effects against several bacterial strains, as shown in the following table:

Bacterial StrainInhibition Zone (mm)
E. coli30
S. aureus28
P. aeruginosa25

These results suggest that the compound could be developed into an effective antibacterial agent.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. The compound was tested using RAW macrophage cells, and the MTT assay indicated a dose-dependent reduction in cell viability due to inflammatory stimuli, highlighting its potential as an anti-inflammatory therapeutic.

Cardiovascular Benefits

The compound's structural similarity to known cardiovascular drugs suggests it may also influence lipid metabolism and reduce cholesterol levels. Preliminary docking studies have shown favorable interactions with key proteins involved in cholesterol homeostasis, such as PCSK9 and SIRT1, indicating potential applications in treating dyslipidemia.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving the modification of nicotinic acid derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the synthesized compound.

Computational Studies

Molecular docking studies using AutoDock tools have elucidated the binding interactions between this compound and target proteins. The binding affinities were calculated for several targets, demonstrating promising results for further investigation.

Toxicity Assessment

In silico toxicity predictions indicate that while the compound shows high bioavailability, it may exhibit hepatotoxicity at certain concentrations. This aspect necessitates further investigation into its safety profile before clinical application.

Q & A

Q. What are the standard synthetic routes for 5-methyl-6-(methyl(phenyl)amino)nicotinic acid, and how are intermediates characterized?

The compound is synthesized via multi-step protocols involving coupling reactions and catalytic systems. For example, a palladium-catalyzed Suzuki-Miyaura coupling with 3-pyridineboronic acid in 1,2-dimethoxyethane/ethanol/water, followed by HPLC purification (YMC-Actus Triart C18 column, methanol/water with 0.1% formic acid), yields the target compound. LCMS (e.g., m/z 850 [M+H]⁺) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) are critical for verifying intermediates and final products .

Q. What analytical methods are recommended for purity assessment of this compound?

Reverse-phase HPLC with acidic mobile phases (e.g., methanol/water + 0.1% formic acid) and LCMS are standard. Columns such as YMC-Actus Triart C18 (5 μm, 50 x 330 mm) provide robust separation, while LCMS confirms molecular weight (e.g., m/z 861.4 [M+H]⁺ in Example 440). Retention time consistency across batches is a key purity metric .

Q. How should researchers handle and store this compound to ensure stability?

While specific data for this compound is limited, structurally related nicotinamide derivatives require storage at 0–6°C to prevent degradation. Airtight containers under nitrogen are advised for oxygen-sensitive intermediates .

Advanced Research Questions

Q. How can low yields in the final coupling step (e.g., 24% in Example 440) be systematically improved?

Optimize catalyst loading (e.g., tetrakis(triphenylphosphine)palladium) and reaction time (e.g., >16 hours). Pre-activating boronic acid reagents or using microwave-assisted synthesis may enhance efficiency. Monitor by LCMS (m/z 850–902 [M+H]⁺) to identify incomplete reactions or side products .

Q. What strategies resolve discrepancies in HPLC retention times under nominally identical conditions?

Subtle variations in mobile phase pH, column lot differences, or temperature fluctuations can alter retention times. Validate methods using internal standards (e.g., deuterated nicotinamide in ) and calibrate columns with reference compounds. Document batch-specific HPLC parameters rigorously .

Q. How can degradation products be identified and quantified during long-term stability studies?

Employ high-resolution LCMS/MS to detect trace impurities. For example, formic acid in mobile phases enhances ionization of polar degradants. Compare fragmentation patterns with synthetic by-products (e.g., m/z 1069 [M+H]⁺ in Example 441) to assign structures .

Q. What computational or experimental approaches validate the compound’s mechanism of action in biological assays?

Use isotopic labeling (e.g., deuterated analogs in ) to track metabolic pathways. Molecular docking studies against targets like PI 3-Kα (referencing inhibitors in ) can predict binding modes. Pair with in vitro cytotoxicity assays (e.g., trimetrexate-like protocols in ) .

Q. How do structural modifications (e.g., trifluoromethyl groups) impact physicochemical properties?

Compare analogs like 6-chloro-nicotinic acid () or 5-(2-methoxyethoxy) derivatives ( ). LogP calculations and solubility assays in DMSO/water mixtures guide optimization. LCMS and NMR track substituent effects on stability and reactivity .

Methodological Notes

  • Contradiction Management : Conflicting LCMS/m/z data (e.g., 850 vs. 861 [M+H]⁺) may arise from adduct formation or instrument calibration errors. Cross-validate with high-resolution mass spectrometry .
  • Safety Protocols : Follow Ambeed’s guidelines () for handling toxic intermediates. Use inert atmospheres (e.g., nitrogen in Example 441) for air-sensitive steps .

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